2-Cyclopentylphenol chemical properties and structure
2-Cyclopentylphenol chemical properties and structure
An In-depth Technical Guide to 2-Cyclopentylphenol: Chemical Properties and Structure
Introduction
2-Cyclopentylphenol is an organic chemical compound classified as a member of the phenols.[1] It is characterized by a phenol ring substituted with a cyclopentyl group at the ortho position. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihypertensive drug (S)-penbutolol.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, spectral information, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure
The molecular structure of 2-Cyclopentylphenol consists of a cyclopentane ring attached to a phenol molecule at the second carbon position of the benzene ring.
Caption: 2D chemical structure of 2-Cyclopentylphenol.
Chemical and Physical Properties
The physical and chemical properties of 2-Cyclopentylphenol are summarized below. The data is compiled from various chemical databases and suppliers.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 2-cyclopentylphenol | [1] |
| CAS Number | 1518-84-9 | [1] |
| EC Number | 216-179-5 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1][3] |
| Molecular Weight | 162.23 g/mol | [1] |
| Monoisotopic Mass | 162.104465066 Da | [1] |
| Form | Solid | |
| Assay | 95% (Technical Grade) |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 148-150 °C at 18 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.555 | [2] |
| XlogP | 3.6 | [1] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of 2-Cyclopentylphenol.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm range.[5] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary.[6] Aromatic protons are expected in the 7-8 ppm region.[6]
-
¹³C NMR: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Cyclopentylphenol exhibits characteristic absorption bands.[1]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the hydroxyl group.[5] For phenols specifically, this stretch appears around 3500 cm⁻¹.[5]
-
C-O Stretch: A strong absorption near 1000-1050 cm⁻¹ corresponds to the C-O stretching vibration.[5][6]
-
C-H Stretch (Aromatic): Peaks for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): C-H stretching vibrations from the cyclopentyl group are expected around 2900 cm⁻¹.[7]
-
Aromatic C=C Bends: Bands characteristic of the aromatic ring are found in the 1500-1600 cm⁻¹ region.[5]
Mass Spectrometry
Mass spectrometry of phenols and alcohols typically shows fragmentation patterns involving alpha cleavage and dehydration.[5]
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 162).
-
Alpha Cleavage: This involves the breaking of a C-C bond adjacent to the hydroxyl group.
-
Dehydration: The loss of a water molecule (H₂O) can lead to a fragment ion at m/z = 144.
Experimental Protocols
Synthesis of 2-Cyclopentylphenol
A general representation of this synthesis is as follows:
-
Reactants: Phenol and Cyclopentanol.
-
Catalyst: Acid catalyst (e.g., Montmorillonite K10, H₂SO₄).[4][8]
-
General Procedure: Phenol is reacted with cyclopentanol in the presence of an acid catalyst. The reaction mixture is heated to drive the Friedel-Crafts alkylation reaction. The regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions. Purification of the resulting product mixture (containing 2-cyclopentylphenol and 4-cyclopentylphenol) is typically achieved through distillation or column chromatography.
Use in Downstream Synthesis: (S)-Penbutolol
2-Cyclopentylphenol is a key starting material for the synthesis of the antihypertensive drug (S)-penbutolol via Sharpless asymmetric dihydroxylation.[2]
Caption: Synthetic workflow from 2-Cyclopentylphenol to (S)-Penbutolol.
Safety and Handling
2-Cyclopentylphenol is associated with several hazards and requires careful handling.[1][4]
GHS Hazard Classification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][4]
Precautionary Measures and PPE
-
Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[10] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or eyeshields, and a dust mask (e.g., type N95).[4]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Keep away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]
References
- 1. 2-Cyclopentylphenol | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYCLOPENTYLPHENOL | 1518-84-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-环戊基苯酚 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-CYCLOPENTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
